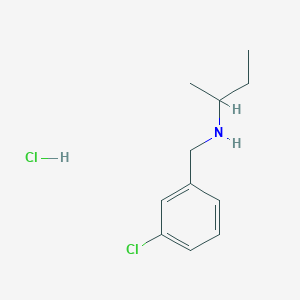
N-(3-Chlorobenzyl)-2-butanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-48-3 . It has a molecular weight of 220.14 and its IUPAC name is N-(3-chlorobenzyl)-1-propanamine hydrochloride . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the chlorination of benzylic C-H bonds . A safe chlorine source like N-chlorosuccinimide can be used with a photocatalyst to achieve this chlorination under visible light irradiation . This method works effectively for electron-deficient substrates .Molecular Structure Analysis
The InChI code for “N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is 1S/C10H14ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H .Chemical Reactions Analysis
Amines like “N-(3-Chlorobenzyl)-2-butanamine hydrochloride” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical And Chemical Properties Analysis
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” has a molecular weight of 234.17 . It is a solid at room temperature .科学的研究の応用
Neuroprotective Potential
Studies on compounds similar to "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" have demonstrated potential neuroprotective effects. For instance, LY042826 and LY393615 have shown significant protection against ischemia-induced hippocampal damage and reduced infarct volume following cerebral artery occlusion, suggesting a role in mitigating brain injury (Hicks et al., 2000; Bogaert et al., 2001).
Antifungal Activity
Research on benzylamine derivatives, like butenafine hydrochloride, has highlighted their efficacy against dermatophytosis, showcasing the antimycobacterial properties of benzylamines (Arika et al., 1990; Meindl et al., 1984). These findings may suggest potential antifungal and antimicrobial applications for "N-(3-Chlorobenzyl)-2-butanamine hydrochloride".
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of related compounds, such as 3-n-Butylphthalide (NBP), provide insights into how similar compounds are metabolized and excreted in humans, indicating potential applications in drug development and therapeutic interventions (Diao et al., 2013).
Synthesis and Catalysis
Research on the synthesis and catalysis involving similar chemical structures has explored their utility in organic synthesis, demonstrating the versatility of these compounds as intermediates for the asymmetric synthesis of amines and other chemical entities (Ellman et al., 2002; Ross, 1969).
Conformational Dynamics
The study of conformational dynamics in hydrocarbon chains, such as those in N,N-dimethyl-2-butanamine, offers insights into the structural behavior of flexible molecules, which could be relevant for understanding the physical and chemical properties of "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" (Minitti & Weber, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBIVGLGZBVCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)


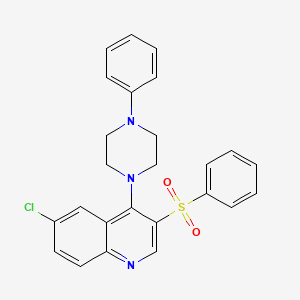
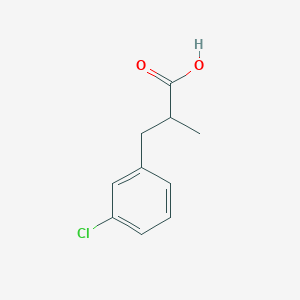
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
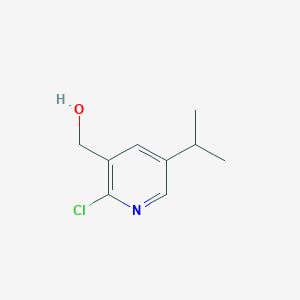
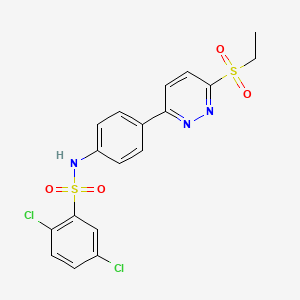
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

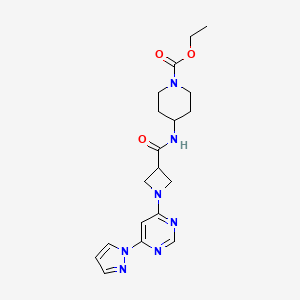
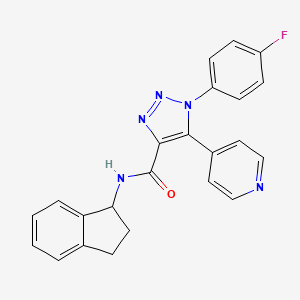
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)